Ethyl 3-[(3,4-difluorobenzyl)amino]propanoate
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Overview
Description
Ethyl 3-[(3,4-difluorobenzyl)amino]propanoate is an organic compound with the empirical formula C12H15F2NO2 and a molecular weight of 243.25 g/mol . This compound is characterized by the presence of a difluorobenzyl group attached to an amino propanoate ester, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(3,4-difluorobenzyl)amino]propanoate typically involves the reaction of 3,4-difluorobenzylamine with ethyl 3-bromopropanoate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3,4-difluorobenzyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include difluorobenzyl alcohols, carboxylic acids, and various substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-[(3,4-difluorobenzyl)amino]propanoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-[(3,4-difluorobenzyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group enhances the compound’s binding affinity and selectivity, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(2,3-difluorobenzyl)amino]propanoate
- Ethyl 3-[(2,5-difluorobenzyl)amino]propanoate
- Ethyl 3-amino-3-(2,5-difluorophenyl)propanoate
Uniqueness
Ethyl 3-[(3,4-difluorobenzyl)amino]propanoate is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H15F2NO2 |
---|---|
Molecular Weight |
243.25 g/mol |
IUPAC Name |
ethyl 3-[(3,4-difluorophenyl)methylamino]propanoate |
InChI |
InChI=1S/C12H15F2NO2/c1-2-17-12(16)5-6-15-8-9-3-4-10(13)11(14)7-9/h3-4,7,15H,2,5-6,8H2,1H3 |
InChI Key |
WMYYUHPIVBOQKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNCC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
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